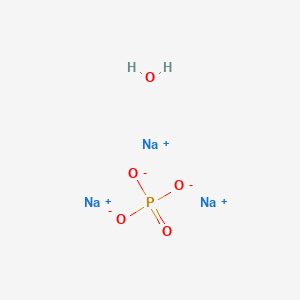

Sodium phosphate, tribasic, monohydrate

Description

Contextualization of Orthophosphate Salts in Scientific Inquiry

Orthophosphate salts, derived from orthophosphoric acid (H₃PO₄), are a class of compounds that are fundamental to numerous scientific disciplines. americanelements.com These salts, which include the monobasic, dibasic, and tribasic forms, are characterized by the presence of the phosphate (B84403) anion (PO₄³⁻). americanelements.com Their significance stems from their roles as buffering agents, sequestering agents, and key components in biochemical and geochemical cycles. mpbio.comfao.org

In the realm of scientific inquiry, orthophosphates are indispensable. For instance, in biochemistry and molecular biology, phosphate buffer systems are crucial for maintaining physiological pH in experimental setups. mpbio.com The addition and removal of phosphate groups, known as phosphorylation and dephosphorylation, are fundamental mechanisms for regulating cellular processes. americanelements.com Geologically, calcium orthophosphates are the primary inorganic constituents of bones and teeth, making their study vital in materials science and biomedicine. nih.govprotheragen.ai The ability of orthophosphates to form sparingly soluble precipitates with various metal ions is also a cornerstone of corrosion control in water treatment processes. fishersci.ca

The versatility of orthophosphate salts is further highlighted by their application in chemical synthesis. They can act as catalysts or catalyst precursors, and their various hydration states can influence reaction pathways and product formation. scielo.brscielo.br The study of orthophosphate chemistry, therefore, provides a foundational understanding for advancements in a wide array of research areas. spectrumchemical.com

Interdisciplinary Research Significance of Sodium Phosphate, Tribasic, Monohydrate

This compound, as a specific member of the orthophosphate family, holds considerable importance in interdisciplinary research. Its distinct properties, including its strong alkalinity in aqueous solutions and its role as a phosphate source, have led to its application in diverse and advanced fields. wikipedia.org

In materials science , sodium phosphate, tribasic, serves as a key reagent in the synthesis of novel materials. For example, it has been utilized in the preparation of visible-light-driven photocatalysts, such as silver phosphate/titanium dioxide (Ag₃PO₄/TiO₂) composites, which have enhanced photocatalytic activity and stability. sigmaaldrich.com It also acts as a mineralizer in the hydrothermal synthesis of single-crystalline cerium oxide (CeO₂) nano-octahedrons and nanorods, facilitating the formation of specific morphologies without introducing impurities. sigmaaldrich.com Furthermore, it is a component in electrolytes used for the microarc oxidation of magnesium alloys to create durable oxide coatings. sigmaaldrich.com

In the field of catalysis , anhydrous trisodium (B8492382) phosphate has demonstrated high efficiency as a solid base catalyst for the transesterification of rapeseed oil into biodiesel. scielo.brscielo.br Research has shown that it can achieve high yields in relatively short reaction times, presenting a reusable and environmentally friendlier alternative to homogeneous catalysts. scielo.br

The significance of sodium phosphate, tribasic, extends to nanotechnology , where it is used in the synthesis of various nanomaterials. nanotechnologychemicals.com Its role as a precipitating agent and pH controller is critical in controlling the size, shape, and properties of nanoparticles.

In biomedical research , while direct therapeutic applications are outside the scope of this article, the principles of phosphate chemistry are central. For instance, understanding the interactions of phosphate ions is crucial in the study of biomineralization and the development of biocompatible materials for bone regeneration. nih.govnih.gov Sodium phosphates are also used in the laboratory for the preservation of biologically active soil samples and the fractionation of nucleotides. fishersci.caatamanchemicals.com

The following interactive data tables provide key physical and chemical properties of this compound.

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | H₂Na₃O₅P | protheragen.ai |

| Molecular Weight | 181.96 g/mol | protheragen.ai |

| Appearance | White crystalline powder or granules | fao.org |

| Solubility | Freely soluble in water; insoluble in ethanol | fao.org |

| pH of 1% solution | 11.5 - 12.5 | fao.org |

Crystallographic and Structural Data

| Parameter | Details | Source |

|---|---|---|

| CAS Number | 27176-08-5 | protheragen.ai |

| Synonyms | Sodium phosphate, tribasic, hydrate; Trisodium phosphate, monohydrate; Phosphoric acid, trisodium salt, monohydrate | protheragen.ai |

| InChI Key | YNIRKEZIDLCCMC-UHFFFAOYSA-K | fishersci.ca |

Properties

CAS No. |

27176-08-5 |

|---|---|

Molecular Formula |

H2Na3O5P |

Molecular Weight |

181.96 g/mol |

IUPAC Name |

trisodium;phosphate;hydrate |

InChI |

InChI=1S/3Na.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3 |

InChI Key |

YNIRKEZIDLCCMC-UHFFFAOYSA-K |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies Research

Investigation of Phosphoric Acid Neutralization Pathways

H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O vedantu.comquora.com

However, industrial manufacturing often employs a multi-step approach, particularly when using soda ash, to control the reaction and manage impurities. atamanchemicals.comsciencemadness.org

The direct neutralization with caustic soda is a straightforward pathway to trisodium (B8492382) phosphate (B84403). vedantu.com In many commercial processes, this step follows an initial neutralization with soda ash. After disodium (B8443419) phosphate (Na₂HPO₄) is formed and purified, sodium hydroxide (B78521) is added to complete the reaction and form trisodium phosphate. atamanchemicals.comwikipedia.org

Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O atamanchemicals.com

Key research findings on optimizing this stage include:

pH Control: The final neutralization is carefully controlled to achieve a specific pH, typically in the range of 11.5 to 12.0, to ensure the complete conversion to trisodium phosphate. google.com The resulting solution is strongly alkaline. nih.gov

Temperature and Reaction Time: In certain patented processes, an intermediate precursor is dissolved, and sodium hydroxide is added while maintaining the temperature at approximately 50°C, with a reaction time of around 100 minutes to ensure completion. google.com

Reagent Form: The process can be carried out using either a sodium hydroxide solution or by adding solid caustic soda to the disodium phosphate solution. sciencemadness.orgbartleby.com

The following table summarizes typical reaction parameters for the caustic soda neutralization step.

| Parameter | Optimized Value/Range | Rationale |

| pH | 11.5 - 12.0 | Ensures complete conversion to trisodium phosphate. google.com |

| Temperature | ~50°C - 90°C | Controls reaction rate and solubility. sciencemadness.orggoogle.com |

| Starting Material | Purified Disodium Phosphate Solution | Removes impurities from earlier stages. atamanchemicals.comsciencemadness.org |

Soda ash (sodium carbonate) is a less expensive alkali compared to caustic soda, making it an economically favorable choice for the initial neutralization stages. atamankimya.com However, the basicity of soda ash is insufficient to fully neutralize phosphoric acid to the tribasic form. atamanchemicals.comatamankimya.com The reaction predominantly stops at the formation of disodium hydrogen phosphate. atamanchemicals.com

H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂ atamanchemicals.combartleby.com

Research into this pathway has revealed several key dynamics:

Staged Neutralization: To improve efficiency and purity, a staged neutralization process using soda ash has been developed. One method involves first neutralizing wet-process phosphoric acid with soda ash at 55-62°C to create a solution containing both monosodium and disodium phosphates. google.com Subsequently, more soda ash is added to achieve a final disodium phosphate solution concentration of 40-42%. google.com

Impurity Removal: This multi-step process is crucial when using wet-process phosphoric acid, as it allows for the precipitation and removal of impurities like iron, aluminum, and calcium compounds through filtration before the final conversion to trisodium phosphate. sciencemadness.orggoogle.com

Process Control: The initial reaction involves suspending soda ash in a hot liquid (often water or recycled mother liquor) and then adding the phosphoric acid, with the evolution of carbon dioxide being a key indicator of the reaction's progress. sciencemadness.org

Studies on Crystallization Processes for Targeted Hydrate Forms

Once the trisodium phosphate solution is prepared, the next critical step is crystallization to obtain the desired solid hydrate. While the dodecahydrate is a common commercial form, specific processes are required to produce sodium phosphate, tribasic, monohydrate. atamanchemicals.comfao.org

Research into crystallization has focused on controlling temperature, concentration, and drying conditions.

Conventional Crystallization: A traditional method involves preparing a trisodium phosphate solution of a specific concentration (e.g., specific gravity of 1.34-1.40 at 90°C), filtering it while hot to remove any final precipitates, and then cooling it in crystallizers under a controlled temperature gradient (e.g., from 60°C down to 30°C). sciencemadness.org The resulting crystals are then separated via centrifugation and dried. atamankimya.comsciencemadness.org

Melt Crystallization: A novel approach involves melt crystallization, where a trisodium phosphate solution is brought into contact with a cooled surface. google.comwipo.int The surface is maintained at a temperature below the melting point of the target hydrate, causing the desired crystalline form, such as the monohydrate, to form directly on the surface at ambient pressure. google.com

Two-Stage Drying: To specifically obtain the monohydrate form, a patented two-stage drying process has been described. This method involves subjecting the trisodium phosphate solution to a high-temperature drying phase to achieve a rapid moisture removal rate, followed by a second, lower-temperature stage to achieve the final monohydrate specification. google.com

The table below outlines parameters for a two-stage drying process for producing the monohydrate form.

| Drying Stage | Coolant Temperature | Moisture Removal Rate | Purpose |

| Stage 1 | 500-650 °C | 650-715 kg/h | Bulk water removal. google.com |

| Stage 2 | 200-250 °C | 80-98 kg/h | Fine-tuning to monohydrate form. google.com |

Research into Alternative Production Routes and Novel Precursors

Beyond the standard neutralization of pure phosphoric acid, research has explored alternative raw materials and chemical pathways to enhance efficiency and utilize different feedstocks.

Utilization of Byproducts: Mother liquors from the production of monosodium or disodium phosphates can be used as a starting material for trisodium phosphate production, creating a more integrated and resource-efficient process. atamanchemicals.comatamankimya.com

Wet-Process Acid Sludge: Another route involves the digestion of phosphate-rich sludges, which are byproducts from the purification of wet-process phosphoric acid. atamankimya.com These sludges are treated with caustic soda to recover the phosphate values as trisodium phosphate. atamankimya.com

Novel Intermediates: A method has been developed using wet-process phosphoric acid to first create a urea-phosphate intermediate (CO(NH₂)₂·H₃PO₄). google.com This intermediate is then isolated and reacted with sodium hydroxide to produce trisodium phosphate, offering a different route for purification and synthesis. google.com

Chlorinated Trisodium Phosphate: A variation of the final product, chlorinated trisodium phosphate, is produced by substituting a portion of the neutralizing base with sodium hypochlorite (B82951) (NaOCl). wikipedia.org

Scale-Up and Process Engineering Challenges in Production

Translating the synthesis of this compound from the laboratory to industrial-scale production presents several engineering challenges.

Process Efficiency and Cost: A major goal in process design is the elimination of expensive steps like evaporation. sciencemadness.orggoogle.com Continuous processes that avoid these energy-intensive stages are favored. google.com

Filtration and Material Handling: When using wet-process acid, the filtration of precipitated impurities is a critical step that impacts final product quality and process efficiency. google.com Furthermore, the hot, concentrated trisodium phosphate solution is prone to "freezing" or solidifying if not handled in properly heat-lagged pipes (B44673) and filters. sciencemadness.org

Product Quality Control: Preventing the caking of the final crystalline product is a significant challenge that can be managed through careful control of drying and post-crystallization aging processes. sciencemadness.org For processes starting from phosphate rock, the fineness of the grind is a critical parameter to ensure complete chemical reaction. researchgate.net

Slurry and Granulation Control: In large-scale fertilizer production, which shares similar chemical principles, managing the slurry density and temperature (e.g., 100-105°C) is crucial for proper granulation and drying of the final product. biorxiv.org

Chemical Reactivity and Mechanistic Studies

Fundamental Studies on Aqueous Solution Chemistry

The behavior of sodium phosphate (B84403), tribasic, monohydrate (Na₃PO₄·H₂O) in aqueous solutions is fundamental to its application across various scientific and industrial fields. Its properties are dictated by the hydrolysis of the phosphate anion and the resulting ionic environment.

When dissolved in water, tribasic sodium phosphate dissociates, and the resulting phosphate ion (PO₄³⁻) undergoes hydrolysis, acting as a Brønsted-Lowry base by accepting protons from water molecules. This reaction generates hydroxide (B78521) ions (OH⁻), leading to a significant increase in the solution's pH. quora.com A 1% solution of trisodium (B8492382) phosphate exhibits a pH of 12, indicating a strongly alkaline or basic solution. wikipedia.org For instance, a 0.2 molar solution of Na₃PO₄ can reach a pH of 12.57. aqion.de

The protonation of the phosphate ion occurs in a stepwise manner, governed by the three acid dissociation constants (Ka) of its conjugate acid, phosphoric acid (H₃PO₄). quora.com The equilibria are as follows:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

HPO₄²⁻ ⇌ H⁺ + PO₄³⁻

The corresponding pKa values, which represent the pH at which the acid and its conjugate base are in equal concentration, dictate the dominant phosphate species at a given pH. The reaction of the tribasic phosphate ion with water is essentially the reverse of the third dissociation step for phosphoric acid. quora.com Because the Ka for HPO₄²⁻ is extremely small, its conjugate base, PO₄³⁻, is consequently strong, readily abstracting a proton from water. quora.com

Table 1: Dissociation Constants for Phosphoric Acid at 25°C

| Equilibrium Step | Ka Value | pKa Value |

| H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 7.1 x 10⁻³ | 2.15 |

| H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 6.3 x 10⁻⁸ | 7.20 |

| HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 4.5 x 10⁻¹³ | 12.35 |

This table presents the stepwise dissociation constants (Ka) and their corresponding pKa values for phosphoric acid, which govern the protonation state of phosphate ions in aqueous solution. Data sourced from quora.com.

Upon dissolution in water, sodium phosphate, tribasic, fully dissociates into three sodium cations (Na⁺) and one phosphate anion (PO₄³⁻). quora.com The speciation of phosphate in the solution is highly dependent on the pH. aqion.de In the strongly alkaline environment created by Na₃PO₄, the predominant phosphate species are the tribasic phosphate ion (PO₄³⁻) and the dibasic hydrogen phosphate ion (HPO₄²⁻), existing in an equilibrium dictated by the third pKa value. quora.com The high ionic strength created by the dissociation of Na₃PO₄ is a significant factor in its chemical behavior. aqion.de

Mechanisms of Metal Ion Sequestration and Complexation

Tribasic sodium phosphate is an effective sequestering agent for metal ions, a property also known as chelation. The phosphate anion forms stable, water-soluble complexes with various polyvalent metal cations. This action prevents the precipitation of these metals as insoluble hydroxides or salts, particularly in alkaline solutions. google.com

Research indicates that high intracellular phosphate concentrations can sequester metal cations such as calcium (Ca²⁺) and sodium (Na⁺). nih.gov This mechanism is also effective against heavy metals; studies in bacteria and plants have shown that intracellular polyphosphate can sequester and guard against the toxicity of mercury, cadmium, and lead. nih.gov In food systems, such as processed meats, phosphates chelate protein-bound magnesium (Mg²⁺) and calcium (Ca²⁺) ions between meat proteins. nih.gov This sequestration disrupts the protein structure, releasing myosin, which can then act as a natural emulsifier. nih.gov The ability to sequester iron is particularly important in preventing the formation and deposition of iron hydroxides in various industrial processes. google.com

Research into Emulsification and Stabilization Mechanisms in Diverse Systems

Tribasic sodium phosphate functions as an effective emulsifier and stabilizer, particularly in food systems like emulsified meat products. nih.gov The mechanisms are multifaceted and linked to its effects on pH, ionic strength, and protein interactions.

By increasing the pH and ionic strength of the system, phosphates cause an electrostatic repulsion between meat proteins. nih.gov This repulsion allows more space for binding water, thereby increasing the water-holding capacity (WHC) and improving emulsion stability. nih.gov A key mechanism involves the ability of di- and triphosphates to dissociate the actomyosin (B1167339) complex in muscle tissue. nih.govnih.gov This is achieved by chelating divalent cations (Mg²⁺ and Ca²⁺) that bridge protein chains. nih.gov The release of myosin, a natural emulsifier, allows for more effective emulsification of fat droplets and the formation of a stronger gel network during heating, which helps to stabilize the protein matrix where fat and water are trapped. nih.govnih.gov

Investigations into Chemical Degradation and Stability Pathways

Sodium phosphate, tribasic, monohydrate is generally stable under ordinary conditions of use and storage. anmol.org It is, however, a hygroscopic substance, meaning it readily absorbs moisture from the air. amazonaws.com

Thermal degradation studies show that the hydrated forms lose their water of crystallization upon heating. The monohydrate (Na₃PO₄·H₂O) loses between 8.0% and 11.0% of its weight when ignited. drugfuture.comdrugfuture.com The dodecahydrate form begins to lose its water molecules at 100°C (212°F). noaa.govnoaa.gov When heated to decomposition, tribasic sodium phosphate forms hazardous decomposition products, including oxides of sodium and phosphorus. anmol.org

Studies on Interaction with Organic and Inorganic Substrates

Tribasic sodium phosphate exhibits reactivity with a range of organic and inorganic substrates. Its strong alkalinity drives many of these interactions.

Inorganic Substrates:

Acids: It reacts with strong acids, such as hydrochloric acid (HCl), in a neutralization reaction to produce phosphoric acid and sodium chloride. byjus.com

Metal Salts: It reacts with salts of divalent cations, like calcium chloride (CaCl₂), to form insoluble precipitates, in this case, calcium phosphate. byjus.com

Metals: As a basic salt, it is corrosive to certain metals. It is known to corrode aluminum and zinc. noaa.govnoaa.gov When wet, it can also corrode mild steel and brass. amazonaws.com

Organic Substrates:

Reducing Sugars: It reacts with aqueous solutions of reducing sugars (with the exception of sucrose) when heated above approximately 84°C, evolving toxic levels of carbon monoxide. noaa.govnoaa.gov

Fats and Oils: Its strongly alkaline solution is capable of saponifying grease and oils, breaking them down into fatty acids and glycerol (B35011). This property makes it an effective heavy-duty cleaning and degreasing agent. wikipedia.org

Proteins and Transporters: The interaction with proteins is critical to its function as an emulsifier. nih.gov Furthermore, studies on specific biological systems, such as the intestinal brush-border membrane Na+/phosphate cotransporter, show complex interactions. Research using reconstituted proteoliposomes has demonstrated that monovalent and divalent phosphate species interact with the cotransporter protein at separate and distinct sites, influencing its function through allosteric regulation. nih.gov

Table 2: Summary of Interactions with Various Substrates

| Substrate Type | Specific Substrate | Type of Interaction | Products/Effects |

| Inorganic | Hydrochloric Acid | Acid-Base Neutralization | Phosphoric Acid, Sodium Chloride byjus.com |

| Calcium Chloride | Precipitation | Calcium Phosphate, Sodium Chloride byjus.com | |

| Aluminum, Zinc | Corrosion | - | |

| Organic | Reducing Sugars (>84°C) | Redox Reaction | Carbon Monoxide noaa.govnoaa.gov |

| Fats and Oils | Saponification | Fatty Acids, Glycerol wikipedia.org | |

| Actomyosin (Protein) | Chelation/Dissociation | Release of Myosin nih.govnih.gov | |

| Na+/Phosphate Cotransporter | Allosteric Regulation | Inhibition/Modulation of Transport nih.gov |

This table summarizes the documented chemical interactions of tribasic sodium phosphate with a variety of organic and inorganic substrates.

Advanced Analytical and Spectroscopic Characterization Techniques

Application of Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone for identifying functional groups and elucidating the molecular structure of sodium phosphate (B84403), tribasic, monohydrate. By probing the vibrational modes of the phosphate (PO₄³⁻) anion and the water of hydration, a detailed structural picture can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing the vibrational frequencies of its constituent chemical bonds. For sodium phosphate, tribasic, monohydrate, the FTIR spectrum is characterized by absorptions corresponding to the P-O bonds of the phosphate tetrahedron and the O-H bonds of the water molecule.

The phosphate anion (PO₄³⁻), with tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes. However, in a solid crystalline state, this symmetry is often lowered, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes. The primary vibrations include the symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes of the P-O bonds. sci-hub.st The presence of the water of hydration introduces distinct bands related to its stretching and bending vibrations. A broad absorption is typically observed in the 3700–3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. sci-hub.st

FTIR Spectral Data for Trisodium (B8492382) Phosphate

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | O-H Stretching | Water of Hydration |

| ~1640 | H-O-H Bending | Water of Hydration |

| ~1000-1100 | Asymmetric P-O Stretching | ν₃(PO₄³⁻) |

Note: The exact peak positions can vary slightly based on the specific hydration state and sample preparation. researchgate.net

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Studies

ATR-IR is a powerful surface-sensitive FTIR technique that simplifies sample handling, as it requires little to no preparation. The spectrum obtained is broadly similar to a traditional transmission FTIR spectrum. Studies on phosphate-containing compounds using ATR-IR reveal strong absorption bands related to the phosphate group. researchgate.netnih.gov The most intense features typically appear in the 900-1200 cm⁻¹ range, which is characteristic of the P-O stretching vibrations. spectrabase.com For this compound, this technique is highly effective for rapid identification and quality control.

The interaction of phosphate ions at interfaces has been extensively studied using ATR-FTIR, providing insights into the coordination and protonation states of the surface complexes. nih.govacs.org These studies show that inner-sphere complexes, where the phosphate directly binds to a surface, result in distinct spectral features, particularly in the 1040-1050 cm⁻¹ region corresponding to Fe-O-P bonds when interacting with iron oxides. nih.gov

Typical ATR-IR Absorption Bands for Phosphate Groups

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 1120 - 1000 | Asymmetric P-O Stretching (ν₃) |

| ~990 | Symmetric P-O Stretching (ν₁) |

| 620 - 540 | O-P-O Bending (ν₄) |

Source: Data compiled from studies on various phosphate compounds. researchgate.netspectrabase.com

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR spectroscopy. For molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa. The symmetric stretching vibration (ν₁) of the tetrahedral phosphate ion is particularly strong and sharp in the Raman spectrum, appearing around 930-970 cm⁻¹. metrohm.comresearchgate.net

Expected Raman Bands for Trisodium Phosphate Monohydrate

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~940-960 | Symmetric P-O Stretching | ν₁(PO₄³⁻) |

| ~1000-1150 | Asymmetric P-O Stretching | ν₃(PO₄³⁻) |

| ~570-620 | Asymmetric O-P-O Bending | ν₄(PO₄³⁻) |

| ~400-450 | Symmetric O-P-O Bending | ν₂(PO₄³⁻) |

Note: This table is based on data from various phosphate-containing compounds and minerals. nih.govresearchgate.netscispace.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the definitive technique for determining the crystalline structure of solid materials. It provides information on the crystal lattice, unit cell dimensions, and phase purity. Each crystalline solid has a unique XRD pattern, which acts as a fingerprint for identification.

The XRD pattern of a powdered sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). These peaks correspond to the constructive interference of X-rays scattered by the planes of atoms in the crystal lattice, as described by Bragg's Law. While a specific, indexed pattern for the monohydrate is not available in the cited literature, data for related hydrates, such as the dodecahydrate (Na₃PO₄·12H₂O), is referenced. The JCPDS (Joint Committee on Powder Diffraction Standards) database contains reference patterns for many crystalline substances; for instance, the card number for trisodium phosphate dodecahydrate is cited as 01-0957. researchgate.netresearchgate.net Analysis of such patterns allows for the confirmation of the compound's identity and the detection of any crystalline impurities.

Representative XRD Peak Data for Trisodium Phosphate Dodecahydrate (JCPDS No. 01-0957)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 14.8 | 5.98 | 100 |

| 24.4 | 3.65 | 80 |

| 25.7 | 3.46 | 70 |

| 29.8 | 2.99 | 60 |

Note: This data is for the dodecahydrate form and serves as an example of typical XRD data. researchgate.netresearchgate.net

Thermal Analysis Methodologies for Phase Transition Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

For this compound, TGA is used to quantify the water content. Upon heating, the compound loses its water of hydration. According to the United States Pharmacopeia (USP), the monohydrate form loses between 8.0% and 11.0% of its weight upon ignition, which corresponds to the loss of one water molecule. researchgate.net TGA experiments show this weight loss occurring at a specific temperature range, typically starting above 100°C. researchgate.netyoutube.com

DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, dehydration (endothermic events), and crystallization (exothermic events). The DSC curve for the monohydrate would show an endothermic peak corresponding to the energy required to remove the water molecule from the crystal lattice. At higher temperatures, further transitions related to the condensation of orthophosphate into pyrophosphates may occur. researchgate.net

Summary of Thermal Events for Sodium Phosphate Hydrates

| Thermal Technique | Observed Event | Temperature Range (°C) | Description |

|---|---|---|---|

| TGA | Weight Loss | >100 | Dehydration (Loss of H₂O) |

| DSC | Endothermic Peak | >100 | Energy absorbed for dehydration |

Note: Specific transition temperatures can be influenced by factors like heating rate. youtube.commdpi.com

Advanced Chromatographic Separations for Purity and Compositional Analysis

Advanced chromatographic techniques are essential for assessing the purity and accurately determining the composition of this compound. These methods are particularly useful for quantifying the phosphate content and identifying other anionic impurities.

Ion Chromatography (IC) with suppressed conductivity detection is a highly sensitive and specific method for the analysis of anions, including phosphate. thermofisher.comnih.gov This technique is the standard method for quantifying phosphate in various matrices, including pharmaceutical preparations. metrohm.comoup.com The method involves separating the phosphate ions from other anions on an ion-exchange column, followed by detection. Modern Reagent-Free™ Ion Chromatography (RFIC™) systems, which electrolytically generate the eluent, offer improved reproducibility and sensitivity. thermofisher.com IC can be used to confirm that the sample meets purity requirements, such as those outlined in pharmacopeias, by ensuring the absence or low level of contaminants like chloride and sulfate. metrohm.com

High-Performance Liquid Chromatography (HPLC) can also be adapted for phosphate analysis, often using an ion-pairing reagent to retain the highly polar phosphate anion on a reversed-phase column. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. For this compound, both ³¹P and ¹H NMR spectroscopy are employed to characterize the phosphate and water components of the compound, respectively.

In solution, tribasic sodium phosphate (Na₃PO₄) dissociates to form sodium ions (Na⁺) and phosphate ions (PO₄³⁻). The phosphate ion exists in equilibrium with its protonated forms: hydrogen phosphate (HPO₄²⁻), dihydrogen phosphate (H₂PO₄⁻), and phosphoric acid (H₃PO₄). The position of this equilibrium is highly dependent on the pH of the solution.

³¹P NMR Spectroscopy:

The ³¹P NMR spectrum of an aqueous solution of this compound typically shows a single resonance. This is because the exchange between the different phosphate species is rapid on the NMR timescale, resulting in a single, averaged signal. The chemical shift (δ) of this peak is highly sensitive to the pH of the solution. nih.gov In a highly alkaline solution, as is characteristic for tribasic sodium phosphate, the predominant species is the orthophosphate anion (PO₄³⁻). The observed chemical shift provides a signature for the phosphate group and can be used to study the effects of concentration and pH on the ionic species present in the solution. For orthophosphate in an alkaline solution (1 M NaOH), a chemical shift of around 6.43 ppm has been reported. nih.gov

¹H NMR Spectroscopy:

The ¹H NMR spectrum of an aqueous solution of this compound will show a signal corresponding to the water protons. In a solution prepared with a deuterated solvent such as D₂O, the protons from the water of hydration and any residual H₂O in the solvent will be observed. The chemical shift of the water peak is typically around 4.8 ppm in D₂O, but this can vary depending on factors such as temperature and solute concentration. reddit.com The presence of the monohydrate can be confirmed by integrating the water proton signal relative to an internal standard.

Interactive Data Table: Typical NMR Data for this compound in Aqueous Solution

| Nucleus | Expected Chemical Shift (ppm) | Influencing Factors | Notes |

| ³¹P | ~6.4 (in alkaline D₂O) | pH, concentration, cation presence | A single peak is observed due to rapid exchange between phosphate species. |

| ¹H | ~4.8 (in D₂O) | Temperature, concentration, pH | Corresponds to the water of hydration and solvent water. |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of inorganic salts like this compound as it allows the transfer of ions from solution to the gas phase with minimal fragmentation. colby.edunih.gov

Molecular Identification:

In negative-ion mode ESI-MS, an aqueous solution of this compound would be expected to show a prominent ion corresponding to the dihydrogen phosphate anion [H₂PO₄]⁻ at an m/z of 97. researchgate.net This is a common and stable ion observed for phosphate compounds in ESI-MS. nih.govnih.gov Although the parent compound is Na₃PO₄·H₂O, in the electrospray process, the observed ions are typically the deprotonated forms of phosphoric acid. The detection of this ion confirms the presence of the phosphate moiety.

Impurity Profiling:

Mass spectrometry is also a highly sensitive method for identifying and quantifying impurities. Potential impurities in this compound could include other phosphate species such as pyrophosphates or polyphosphates, as well as other inorganic anions. ESI-MS can separate these different phosphate species based on their distinct mass-to-charge ratios. For example, the pyrophosphate ion [H₂P₂O₇]⁻ would appear at a different m/z value than the orthophosphate ion. By coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), a comprehensive profile of the compound and any trace-level impurities can be obtained. nih.gov

In-source fragmentation can sometimes be observed in ESI-MS, where the phosphate ion might lose water or other neutral fragments. Tandem mass spectrometry (MS/MS) can be employed to intentionally fragment the primary ions and analyze the resulting product ions, providing further structural confirmation and helping to differentiate between isomeric impurities. nih.govacs.orgnih.gov

Interactive Data Table: Expected Ions in ESI-MS of this compound

| Ion | Formula | Expected m/z (Negative Mode) | Notes |

| Dihydrogen Phosphate | [H₂PO₄]⁻ | 97 | Primary ion expected for orthophosphate. |

| Phosphate Adducts | e.g., [Na(H₂PO₄)₂]⁻ | 219 | Adducts with sodium or other species may be observed. |

| Pyrophosphate Impurity | [H₂P₂O₇]⁻ | 175 | Potential impurity. |

Research into Sensory Modulating Formulations

The ability of this compound to precisely regulate pH makes it a valuable excipient in complex formulations designed to modulate sensory perception. knowde.com Its role is often indirect, creating the optimal chemical environment for active sensory compounds to function effectively.

The sensation of cooling is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which can be activated by cold temperatures and chemical agonists like menthol. nih.govnih.gov While this compound is not a direct activator of the TRPM8 receptor, its function as a pH-stabilizing agent is critical in the formulation of products containing cooling agents.

Research has demonstrated the efficacy of tribasic sodium phosphate in masking the bitter taste of certain active pharmaceutical ingredients. google.com The primary mechanism for this is its function as an alkaline agent. In one patented formulation, tribasic sodium phosphate is incorporated into a granular matrix with a lipid granulating agent to reduce the bitterness of macrolide antibiotics. google.com

The alkaline microenvironment created by the phosphate salt is thought to suppress the perception of bitterness. Many bitter compounds are acidic or have moieties that interact with bitter taste receptors (T2Rs). By increasing the pH, this compound can deprotonate the bitter compound, altering its molecular structure and reducing its ability to bind effectively with taste receptors. This approach encapsulates the active ingredient within an alkaline matrix, physically and chemically masking the unpleasant taste during oral administration. google.com This method is particularly useful for dispersible pharmaceutical compositions where the active ingredient comes into direct contact with taste buds. google.com

This pH-balancing act is crucial in processed foods, beverages, and baked goods. knowde.cominnovationsfood.com By maintaining a stable pH, it helps preserve the intended flavor profile, allowing the sweet components to be more prominent. knowde.com Furthermore, its role as a sequestrant can prevent metal ions from causing off-flavors that could interfere with the perception of sweetness. polifar.com

| Parameter | Function | Impact on Sweetness Perception |

| pH Regulation | Acts as a buffering agent to control acidity. knowde.com | Reduces sourness, allowing sweetness to be more clearly perceived. |

| Flavor Stability | Prevents pH fluctuations that can degrade flavor compounds. innovationsfood.com | Maintains the integrity of the intended flavor profile. |

| Sequestration | Binds to metal ions that can cause off-flavors. polifar.com | Prevents metallic tastes that can interfere with sweetness. |

Integration into Polymer and Composite Materials

The chemical properties of this compound lend themselves to applications in the modification and processing of polymers and composites, particularly in industries where pH control and water softening are critical.

In the textile industry, this compound is a key auxiliary chemical, especially in the dyeing processes for cotton and cotton blends using fiber-reactive dyes. shreebschemicals.comchematephosphates.com Its primary function is to provide a source of controlled alkalinity. icl-phos-spec.comatamanchemicals.com The fixation of many reactive dyes to cellulosic fibers is highly dependent on an alkaline pH. By acting as a buffer, it makes the dyeing process less sensitive to sudden pH variations, which can lead to more uniform and consistent coloration. chematephosphates.comicl-phos-spec.com This improved process control can result in higher production rates. shreebschemicals.com

Beyond dyeing, it is also used as a scouring agent to remove impurities like oils and waxes from fabrics before dyeing, and as a water softener. nbinno.comchematephosphates.com By precipitating calcium and magnesium salts from hard water, it prevents the formation of insoluble soap deposits on the fabric, which would otherwise interfere with dye uptake and lead to spotting. chematephosphates.com

| Process | Function of this compound | Typical pH Range |

| Fiber-Reactive Dyeing | Provides stable alkalinity for dye fixation. icl-phos-spec.com | 10.5 - 11.8 |

| Scouring | Aids in removing impurities from raw fibers. nbinno.com | ~11.0 - 12.0 |

| Water Softening | Sequesters hard water ions (Ca²⁺, Mg²⁺). chematephosphates.com | N/A |

The development of active packaging materials that can improve food safety and extend shelf life is a significant area of research. This compound is being investigated for its potential role in such materials due to its established antimicrobial properties and its status as a food additive that is generally recognized as safe (GRAS). wikipedia.orghplus.co.uk

The integration of antimicrobial agents into polymer films is a key strategy in creating active food packaging. nih.gov Trisodium phosphate works as an antibacterial agent by creating a high-pH environment that disrupts the bacterial cell membrane, causing its contents to leak out. hplus.co.uk This mechanism could be leveraged by incorporating it into or coating it onto food-contact polymer surfaces. Such an application could be particularly effective for packaging poultry and meat products, where surface contamination with pathogens is a concern. hplus.co.uk The development of polymer films or composites containing this compound could provide a non-migrating antimicrobial surface or a surface that releases the agent in the presence of moisture, thereby inhibiting microbial growth on the food product. nih.gov

Applications in Food Chemistry and Technology Research

Role in pH Regulation and Buffering Systems within Food Matrices

Trisodium (B8492382) phosphate (B84403) is strongly alkaline, and its monohydrate form is highly soluble in water, producing a basic solution. wikipedia.orgknowde.com This characteristic is fundamental to its primary role as a pH control agent in the food industry. usda.govchemimpex.comspectrumchemical.comcalpaclab.com In many processed foods, maintaining a specific pH range is critical for microbial stability, flavor profile, and textural integrity. knowde.comhealthline.comhealthline.com Sodium phosphate additives are used to adjust and stabilize the pH, preventing foods from becoming too acidic, which can lead to spoilage or undesirable sensory changes. healthline.comhealthline.comnoahchemicals.com

The buffering capacity of trisodium phosphate is crucial for maintaining the stability of food systems. chemimpex.comthegoodscentscompany.comairedale-group.com It can neutralize acidic components, ensuring the final product remains within the desired pH range, which is particularly important in processed dairy products, beverages, and canned goods. gjphosphate.cominnophos.comnoahchemicals.com The alkaline nature of its aqueous solution is a key research parameter. nih.gov

Table 1: pH of Aqueous Trisodium Phosphate Solutions This table illustrates the strong alkalinity of trisodium phosphate in an aqueous solution, a key property for its function as a pH control agent.

| Concentration of Solution | Reported pH Value |

| 0.1% | 11.5 nih.gov |

| 0.5% | 11.7 nih.gov |

| 1.0% (10g/L) | 11.9 - 12.1 nih.govmade-in-china.com |

| Data sourced from PubChem and other technical documents. |

Mechanisms of Emulsification and Stabilization in Processed Foods

Sodium phosphate, tribasic, monohydrate functions effectively as an emulsifier or emulsion stabilizer in a variety of processed foods. chemimpex.comspectrumchemical.comnoahchemicals.comthegoodscentscompany.com Emulsifiers are vital for creating and maintaining the uniform dispersion of immiscible ingredients, such as oil and water. noahchemicals.comairedale-group.com This function is critical in products like processed cheeses, canned soups, and cheese sauces. noahchemicals.comatpgroup.com

The emulsifying action of phosphates is not fully understood but is known to involve interactions with proteins. usda.gov In processed cheese, for example, sodium phosphates interact with casein, preventing the separation of fat and water and avoiding the coagulation of proteins that leads to a grainy texture. usda.govgjphosphate.comnoahchemicals.com This sequestration of calcium ions allows for protein solubilization, hydration, and swelling, which facilitates fat emulsification. google.com Similarly, in evaporated milk, it prevents the separation of butterfat and the formation of gels. usda.govnoahchemicals.com By disrupting the surface tension of liquid components, it also aids in the formation of foams, such as in whipped cream products. noahchemicals.com

Research into Sequestrant Functions in Food Processing

The role of sodium phosphate, tribasic, as a sequestrant is another area of significant research. usda.govspectrumchemical.comcalpaclab.comthegoodscentscompany.com As a sequestrant or chelating agent, it binds with metal ions, such as copper and ferrous ions, forming stable complexes. knowde.comusda.gov This action is crucial because these metal ions can catalyze undesirable oxidative reactions in foods, leading to rancidity, color degradation, and loss of freshness. usda.govairedale-group.com

Studies on Textural Modification and Viscosity Control in Food Products

In baked goods, these phosphates can function as leavening agents, helping dough to rise and increasing the fluffiness and volume of the final product. healthline.comnoahchemicals.com In dairy products, they contribute to a smooth, creamy texture and can control the viscosity of items like instant puddings and cheese sauces. innophos.comatpgroup.comechemi.com Studies on processed cheese spreads have shown that the type and proportion of phosphate salts significantly influence the hardness of the final product. researchgate.net The ability to strengthen the viscosity and elasticity of food contributes to a more tender or chewy texture. made-in-china.com

Applications in Specific Food Processing Operations (e.g., Meat, Cheese)

The functional properties of sodium phosphate, tribasic, are extensively applied in specific food processing sectors, most notably in meat and cheese production. noahchemicals.comgjphosphate.com

In the meat and poultry industry, phosphates are indispensable for improving product quality. gjphosphate.comacademicjournals.org They enhance the water-holding capacity of meat, which helps products like sausages and hams retain moisture during cooking and storage, preventing them from becoming dry and improving yield. gjphosphate.comechemi.comcheezhengchem.comresearchgate.net This function preserves the tenderness and juiciness of the meat. gjphosphate.comacademicjournals.org Phosphates also improve texture by acting as a binding agent, leading to a more cohesive product, and help in maintaining the color of processed meats. gjphosphate.comcheezhengchem.comresearchgate.net Furthermore, they are crucial for creating stable meat emulsions in products like hot dogs and luncheon meats. cheezhengchem.comosu.edu

In cheese production, particularly for processed cheese varieties, sodium phosphates are critical emulsifying salts. gjphosphate.cominnophos.comgoogle.com They ensure a uniform, homogenous product by preventing the separation of fat molecules. gjphosphate.comatpgroup.com Their role as pH stabilizers is also vital for achieving the desired taste, texture, and structural integrity, preventing protein coagulation that can result in a gritty texture. gjphosphate.comnoahchemicals.com

Table 2: Summary of Trisodium Phosphate Functions in Meat and Cheese Processing This table summarizes the key research findings on the application of trisodium phosphate and other phosphates in meat and cheese processing.

| Food Product | Key Function | Research Finding/Mechanism |

| Processed Meat (Sausages, Ham, Poultry) | Water Retention | Increases water-holding capacity, reduces cooking loss, and improves yield. gjphosphate.comechemi.comacademicjournals.org |

| Textural Improvement | Acts as a binding agent, improving tenderness and cohesiveness. gjphosphate.comcheezhengchem.comresearchgate.net | |

| Emulsification | Stabilizes meat emulsions, preventing fat and water separation in products like hot dogs. cheezhengchem.comosu.edu | |

| pH Regulation | Controls pH to enhance protein swelling and improve color. gjphosphate.com | |

| Processed Cheese | Emulsification | Prevents separation of fat and water by interacting with casein proteins. usda.govgjphosphate.comnoahchemicals.com |

| pH Stabilization | Acts as a buffering agent to maintain a stable pH, crucial for texture and flavor. gjphosphate.comgoogle.com | |

| Texture Control | Prevents protein coagulation, avoiding a grainy texture and ensuring a smooth product. gjphosphate.comnoahchemicals.com | |

| Hardness Modification | The type and ratio of phosphate salts influence the final hardness of cheese spreads. researchgate.net |

Applications in Industrial Chemical Processes

Research into Paper Manufacturing Processes

In the pulp and paper industry, maintaining the dispersion of pigments and controlling the deposition of organic pitch are crucial for producing high-quality paper. Research has explored the use of sodium phosphates, including trisodium (B8492382) phosphate (B84403), for these purposes.

Trisodium phosphate and other polyphosphates are utilized as dispersing agents for pigments in paper coatings. trb.orgsdhenglianchem.com A stable dispersion of pigments such as kaolin (B608303) clay, calcium carbonate, and titanium dioxide is essential for achieving a uniform coating with desirable properties like brightness, opacity, and gloss. researchgate.net Phosphates achieve this by adsorbing onto the surface of the pigment particles, imparting a negative charge that causes the particles to repel each other. researchgate.net This repulsion prevents flocculation and lowers the viscosity of the coating slurry, making it easier to handle and apply. researchgate.net

Research has compared the effectiveness of various dispersing agents. While sodium polyacrylates are highly effective, polyphosphates like sodium tripolyphosphate have also demonstrated significant dispersing capabilities for a wide range of pigments. trb.orgsdhenglianchem.commdpi.com

Table 1: Comparative Effectiveness of Dispersing Agents in Paper Coating This table is a representation of typical findings in the field and is compiled from multiple sources.

| Dispersing Agent | Typical Dosage (% on pigment weight) | Viscosity Reduction | Coating Gloss | Opacity |

|---|---|---|---|---|

| Sodium Polyacrylate | 0.1 - 0.3 | High | Excellent | Excellent |

| Sodium Tripolyphosphate | 0.2 - 0.5 | Good | Good | Very Good |

| Sodium Hexametaphosphate | 0.2 - 0.5 | Good | Good | Very Good |

| Sodium Silicate | 0.5 - 1.0 | Moderate | Fair | Good |

Furthermore, phosphates can be employed for pitch control in the pulping process. google.comresearchgate.net Pitch, which consists of resin acids, fatty acids, and other extractives from wood, can agglomerate and deposit on machinery, leading to operational issues and defects in the paper. swst.orgresearchgate.net By sequestering metal ions that can contribute to pitch agglomeration and by dispersing the pitch particles themselves, phosphates help to keep these troublesome substances suspended in the process water. researchgate.netgoogle.com

Role in Leather Processing Technologies

The transformation of raw hides into leather is a complex process involving numerous chemical treatments. Sodium phosphates, including the tribasic form, have been investigated for their utility in various stages of leather manufacturing, particularly as cleaning and tanning agents. ias.ac.incnadditives.com

In the initial stages of leather preparation, trisodium phosphate can be used as a cleaning agent due to its alkaline nature, which aids in the removal of unwanted materials from the hides. cnadditives.com Polyphosphates are also recognized for their role as water softeners, which is beneficial in various wet processing stages of leather production. ias.ac.in

Research has delved into the use of polyphosphates, such as sodium hexametaphosphate (SHMP), as a pretanning agent. ias.ac.ininpressco.comgoogle.com A study on the use of SHMP in the production of "wet white" leather, an alternative to traditional chrome tanning, demonstrated that it can effectively tan the leather. inpressco.cominpressco.com The study identified optimal tanning conditions, including a pH of 3, an offer of 12% SHMP based on pelt weight, and a tanning time of 6 hours. inpressco.cominpressco.com The resulting leather exhibited a shrinkage temperature of 84°C and a tensile strength of 19.15 N/mm². inpressco.cominpressco.com

Further research showed that combining polyphosphate tannage with a synthetic tanning agent (syntan) could enhance the physical properties of the wet white leather. inpressco.com

Table 2: Effect of Sodium Hexametaphosphate (SHMP) and Syntan on Leather Properties Data adapted from a study on wet white leather production. inpressco.com

| Tanning Agent(s) | Shrinkage Temperature (°C) | Tensile Strength (N/mm²) | Tear Strength (N/mm) |

|---|---|---|---|

| 12% SHMP | 84 | 19.15 | 35.2 |

| 12% SHMP + 4% Syntan | 86 | 21.5 | 38.5 |

| 12% SHMP + 8% Syntan | 89 | 24.8 | 42.1 |

| 12% SHMP + 12% Syntan | 89 | 25.1 | 42.5 |

The findings suggest that polyphosphates can serve as a viable component in cleaner leather tanning technologies, contributing to the production of chromium-free leather. inpressco.com

Applications in Photographic Development Chemistry

In traditional black and white and some color photographic processes, the developer solution plays a critical role in reducing the exposed silver halide crystals in the film or paper emulsion to metallic silver, thus forming the image. The activity of the developing agent is highly dependent on the pH of the solution.

Sodium phosphate, tribasic, is used as an alkali to achieve a high pH in certain developer formulations. ias.ac.in A higher pH increases the activity of the developing agent, leading to higher contrast and shorter development times. It is particularly noted for its use in high-contrast black and white developers and in some color reversal processes like Kodachrome and Ektachrome to create a high pH reversal color developer.

However, compared to more common alkalis like sodium carbonate, trisodium phosphate has a lower buffering capacity. This means that as the developer is used and acidic byproducts are released from the development reaction, the pH of a developer using trisodium phosphate will drop more rapidly. This can lead to a quicker exhaustion of the developer and less consistent results over time.

Table 3: Representative High-Contrast Developer Formulation Using Trisodium Phosphate This table presents a conceptual formula for illustrative purposes.

| Component | Function | Typical Concentration (g/L) |

|---|---|---|

| Metol | Developing Agent | 2 - 3 |

| Hydroquinone | Developing Agent | 8 - 12 |

| Sodium Sulfite (anhydrous) | Preservative | 40 - 50 |

| Sodium phosphate, tribasic, monohydrate | Alkali | 20 - 30 |

| Potassium Bromide | Restrainer/Antifoggant | 1 - 2 |

| Water | Solvent | to make 1 L |

| Resulting pH | ~11.5 - 12.0 |

The use of trisodium phosphate allows for the formulation of highly active developers necessary for specific photographic applications where high contrast is desired.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of tribasic sodium phosphate (B84403). These studies provide insights into chemical bonding, charge distribution, and the nature of interactions with other molecules and surfaces.

Research using DFT has explored the chemical interactions of sodium orthophosphate (Na₃PO₄) with iron and iron oxide surfaces. researchgate.net These calculations reveal that sodium phosphate chemically adsorbs onto these surfaces through the formation of stable Fe-O-P linkages. researchgate.net The analysis of the electronic structure indicates that the Fe-O bonds formed upon adsorption are strong covalent bonds, comparable in strength to the P-O bonds within the phosphate group. researchgate.net This interaction is characterized by a donor-acceptor mechanism on a pure iron surface and a donation/back-donation mechanism on an iron oxide surface. researchgate.net

The understanding of the electronic structure is crucial for predicting the reactivity of the compound. For instance, the calculated properties can help in understanding its performance as a corrosion inhibitor or in lubrication applications. researchgate.net While these studies have focused on the anhydrous form, the presence of a water molecule in the monohydrate would likely influence the electronic structure and reactivity, particularly in terms of hydrogen bonding and interactions with polar environments.

Table 1: Key Findings from DFT Studies on Na₃PO₄ Interactions

| Studied System | Key Findings | Reference |

| Na₃PO₄ on Fe(110) and Fe₂O₃(0001) surfaces | Chemical adsorption occurs via Fe-O-P linkages. The binding of Na₃PO₄ is stronger than that of sodium pyrophosphate. | researchgate.net |

| Na₃PO₄ on Fe/Fe₂O₃ | Adsorption occurs through P-O-Fe linkages. | researchgate.net |

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of atoms and molecules in both solid and solution phases. For sodium phosphate, MD simulations have provided critical insights into ion transport in the solid state and hydration behavior in aqueous solutions.

In the solid state, MD simulations have been employed to study the fast ion conducting properties of Na₃PO₄. unl.edu These simulations have successfully reproduced the structural transitions observed experimentally and have shed light on the diffusion mechanism of sodium ions. unl.edu Studies have shown that in the high-temperature γ-phase, the phosphate anions form a stable face-centered cubic lattice, and the sodium ions occupy interstitial sites. unl.edu The simulations suggest that the high ionic conductivity, or superionicity, is primarily due to a percolation mechanism, where sodium ions move through the lattice. unl.edu

When considering the behavior in solution, MD simulations have been used to study the hydration of the phosphate anion (PO₄³⁻). Ab initio MD simulations, which are based on quantum mechanical principles, show that the phosphate ion has a strong organizing effect on the surrounding water molecules. researchgate.net The water molecules in the first hydration shell are found to be significantly slower-moving than bulk water, indicating a strong interaction with the ion. researchgate.net The simulations also reveal a long-range effect of the phosphate ion on the water structure. researchgate.net The development of reactive potentials for MD simulations also allows for the study of the interaction of sodium phosphate glasses with water, including dissolution and the formation of P-O-H linkages. acs.orgacs.org

While these simulations have primarily focused on the anhydrous form or the phosphate ion in solution, the findings are relevant to understanding the behavior of the monohydrate. The water molecule in the crystal structure would play a role in the solid-state dynamics, and upon dissolution, the compound would dissociate into sodium and phosphate ions, which would then be hydrated as described by the simulations.

Table 2: Results from Molecular Dynamics Simulations of Na₃PO₄

| Simulation Type | System | Key Findings | Reference |

| Solid-State MD | Anhydrous Na₃PO₄ | Revealed fast ion conduction (superionicity) is dominated by a percolation mechanism for Na⁺ diffusion. | unl.edu |

| Ab Initio MD | Phosphate ion in water | Showed a strong ordering effect on surrounding water molecules and slower water dynamics in the first hydration shell. | researchgate.net |

| Reactive Potential MD | Sodium phosphate glass and water | Modeled the dissolution process and the formation of P-O-H bonds. | acs.orgacs.org |

Computational Modeling of Crystallographic Structures and Polymorphism

Computational methods are increasingly used to predict and analyze the crystal structures of materials, including their various polymorphic forms. nih.govresearchgate.net Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. nih.govresearchgate.net

For sodium phosphate, several polymorphs of the anhydrous form (Na₃PO₄) have been identified and computationally characterized. The Materials Project, a database of computed material properties, lists different crystallographic structures for Na₃PO₄, including tetragonal and monoclinic phases. materialsproject.orgmaterialsproject.org These computational models provide detailed information about the lattice parameters, space group, bond lengths, and coordination environments of the atoms within the crystal structure. materialsproject.orgmaterialsproject.org

For example, the tetragonal polymorph of Na₃PO₄ (space group P-42₁c) has been computationally described, detailing the various coordination environments of the sodium and phosphorus atoms. materialsproject.org Similarly, a monoclinic polymorph (space group Pm) has also been modeled. materialsproject.org The prediction of these structures relies on finding the most thermodynamically stable arrangements of atoms, which is a complex computational task. nih.gov

Table 3: Computationally Modeled Polymorphs of Anhydrous Na₃PO₄

| Polymorph | Crystal System | Space Group | Predicted Formation Energy (eV/atom) | Band Gap (eV) | Reference |

| 1 | Tetragonal | P-42₁c | -2.513 | 4.30 | materialsproject.org |

| 2 | Monoclinic | Pm | -2.518 | 3.92 | materialsproject.org |

Theoretical Studies of Interfacial Interactions and Surface Adsorption

Theoretical studies, particularly those using DFT, are crucial for understanding the interactions that occur at the interface between sodium phosphate and other materials, as well as the process of surface adsorption. These studies are relevant for applications such as water treatment, corrosion inhibition, and catalysis.

Computational studies have investigated the adsorption of phosphate species onto various surfaces. For instance, a DFT study on the adsorption of sodium dihydrogen phosphate (NaH₂PO₄) on faujasite zeolites showed that the adsorption is more effective on Y-type zeolite compared to X-type. mdpi.com The study revealed that the interaction involves the formation of bonds between the oxygen atoms of the phosphate and the hydrogen atoms in the zeolite pores. mdpi.com

Other theoretical work has focused on the adsorption of phosphates onto metal oxide surfaces. These studies are important for understanding how phosphate-based inhibitors protect metals from corrosion. The interactions are often found to be a combination of electrostatic attraction and the formation of chemical bonds. researchgate.net The pH of the solution is a critical factor influencing the adsorption process, as it determines the charge of the phosphate species in the solution. rsc.org

While these studies may not specifically focus on tribasic sodium phosphate monohydrate, the fundamental principles of interfacial interactions and surface adsorption are applicable. The phosphate anion is the key species involved in the adsorption process, and its interaction with a surface will be governed by its charge and the nature of the surface active sites.

Table 4: Theoretical Studies on Phosphate Adsorption

| Adsorbate | Adsorbent | Method | Key Findings | Reference |

| Sodium Dihydrogen Phosphate | Faujasite Zeolites | DFT | Adsorption is more effective on Y-type zeolite; involves bonding between phosphate oxygen and zeolite protons. | mdpi.com |

| Phosphate | Aluminum Hydroxide (B78521) Modified Palygorskite | Kinetic and Thermodynamic Models | Adsorption is endothermic and spontaneous, best described by a pseudo-second-order kinetic model. | rsc.org |

| Phosphate | Zirconium Modified Coal Gasification Coarse Slag | Experimental and Spectroscopic Analysis | The presence of coexisting anions can promote phosphate adsorption. | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthesis Pathways

Traditional manufacturing of sodium phosphates relies on the neutralization of phosphoric acid with reagents like soda ash or caustic soda. nih.gov While effective, these methods are prompting researchers to investigate more sustainable and circular-economy-based approaches.

A significant area of future research is the utilization of industrial byproducts for synthesis. One promising route involves the synthesis of sodium phosphate (B84403) from crude glycerol (B35011), a major byproduct of biodiesel production. A 2018 study demonstrated that sodium phosphate could be successfully synthesized through the purification of glycerol and subsequently used as a heterogeneous base catalyst for producing biodiesel from dairy waste scum oil. rsc.org This approach not only provides a value-added application for a waste stream but also creates a catalyst that contributes to the production of renewable energy, representing a circular and economically beneficial process. rsc.org

Another innovative and environmentally friendly strategy involves the direct reaction of sodium chloride with orthophosphoric acid. Research has demonstrated the feasibility of this one-step thermal synthesis to produce sodium trimetaphosphate, with hydrochloric acid as the only byproduct. researchgate.net This method avoids the use of sodium hydroxide (B78521) or carbonate and opens new avenues for designing greener inorganic synthesis processes. researchgate.net Further research is expected to refine these methods for large-scale, energy-efficient production of various sodium phosphates, including the tribasic monohydrate form.

| Synthesis Pathway | Starting Materials | Key Advantage |

| Glycerol Valorization | Crude Glycerol, Phosphoric Acid | Utilizes industrial byproduct, creates a catalyst for renewable fuel. rsc.org |

| Direct Thermal Synthesis | Sodium Chloride, Orthophosphoric Acid | Avoids sodium hydroxide/carbonate, atom-efficient. researchgate.net |

Exploration of Novel Functionalization and Derivatization Strategies

Functionalization and derivatization are key strategies to modify the properties of phosphate compounds for specific applications, particularly in analytics and materials science. While direct derivatization of the simple inorganic salt is less common, research into the functionalization of organic phosphate esters and related compounds provides a blueprint for future exploration.

Current research heavily focuses on derivatization for analytical purposes, aiming to improve detection sensitivity and separation in techniques like gas chromatography (GC) and mass spectrometry (MS). digitaloceanspaces.comnih.gov A common strategy is the conversion of polar phosphate groups into more volatile and less polar esters. digitaloceanspaces.com For instance, a methodology for the derivatization of dialkyl phosphates involves using a reagent mixture of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), pyridine (B92270), and TMCS (trimethylchlorosilane) to form trimethylsilane (B1584522) (TMS) esters, enabling GC analysis. digitaloceanspaces.com

Emerging strategies are being developed to overcome the challenges of analyzing unstable and low-sensitivity phosphate metabolites. A novel approach uses 3-aminomethyl pyridine (AMPy) derivatization coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). nih.govresearchgate.net This method has been shown to significantly improve the limit of detection and stability for various phosphate metabolites, including nucleotides and glycosyl phosphates. nih.govresearchgate.net Another technique developed for plant metabolomics involves a two-step derivatization of sugar phosphates using methoxylamine and propionic acid anhydride, which enhances separation and quantification by UHPLC-ESI-MS. researchgate.net

Future research could adapt these advanced derivatization techniques to create functionalized sodium phosphate-based materials, potentially leading to new catalysts, surface modifiers, or components for advanced composites.

| Derivatization Reagent/Strategy | Target Molecule Type | Analytical Technique | Purpose |

| BSTFA/Pyridine/TMCS | Dialkyl Phosphates | Gas Chromatography (GC) | Forms TMS esters for improved volatility. digitaloceanspaces.com |

| 3-aminomethyl pyridine (AMPy) | Phosphate Metabolites | HILIC-MS/MS | Enhances detection sensitivity and stability. nih.govresearchgate.net |

| Phos-tag | Phosphate Monoesters | MALDI-MS | Increases molecular weight and ionization efficiency. acs.org |

| Methoxylamine/Propionic Anhydride | Sugar Phosphates | UHPLC-ESI-MS | Improves separation and quantification. researchgate.net |

Advanced Applications in Bio-inspired and Green Chemistry Systems

The principles of green chemistry and biomimicry are increasingly guiding the development of new materials and processes. Sodium phosphate and other phosphate compounds are central to this research, finding roles in energy-efficient catalysis and the creation of materials that mimic biological structures.

In green chemistry, sodium phosphate tribasic is used as a precursor and pH control agent in the synthesis of advanced photocatalysts. sigmaaldrich.com For example, it is used to create silver phosphate/titanium dioxide (Ag₃PO₄/TiO₂) composites that exhibit high photocatalytic activity under visible light, offering a more energy-efficient way to degrade pollutants. sigmaaldrich.com The use of sodium phosphate as a catalyst derived from waste glycerol for biodiesel production is another prime example of a green chemistry application, reducing waste and promoting renewable fuels. rsc.org

Bio-inspired materials research often looks to natural biomineralization for inspiration. youtube.com Many biological structures, from bone to the highly durable club of the peacock mantis shrimp, are composed of calcium phosphate. youtube.com While distinct from sodium phosphate, the underlying principles of phosphate chemistry are crucial. Future research could explore how sodium phosphate, perhaps in combination with other elements, can be used to template or influence the formation of complex, high-performance structures. The study of inorganic polymers like biosilica and polyphosphate, found in marine sponges, is driving the development of novel materials for regenerative medicine. nih.gov These natural materials demonstrate unique properties for tissue repair, and understanding their formation and function could inspire new sodium phosphate-based biomaterials. nih.gov

Integration with Smart Materials and Responsive Systems Research

Smart materials, which respond to external stimuli such as pH, temperature, or an electric field, represent a frontier in materials science. Phosphate-based materials are being actively investigated for their potential in these systems, particularly for energy storage and drug delivery.

A major area of research is the development of phosphate framework materials for sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. nih.gov Polyanionic compounds, including single-phosphates and pyrophosphates, offer high structural stability and diverse electrochemical properties. nih.gov Researchers are exploring various sodium metal phosphates, such as sodium nickel phosphate (NaNiPO₄), for use as electrode materials in supercapacitors and batteries. rsc.org The synthesis conditions can be tuned to produce different polymorphs (e.g., triphylite and maricite) with distinct electrochemical performances, demonstrating a pathway to designing materials with specific energy storage characteristics. rsc.org

In the biomedical field, responsive systems are being designed for targeted drug delivery. While not always using tribasic sodium phosphate directly, pH-responsive systems often rely on the chemistry of phosphate groups. For instance, liposomes and polymer micelles have been formulated to be stable at physiological pH but to release their drug payload in the acidic microenvironment of a tumor. nih.gov Future work could involve incorporating sodium phosphate-based nanoparticles or coatings into such systems to modulate their pH-responsiveness or other properties.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling sodium phosphate, tribasic, monohydrate in laboratory settings?

- This compound is hygroscopic and reacts violently with strong acids (e.g., HCl, H₂SO₄) and metals like aluminum, zinc, and galvanized iron, producing flammable hydrogen gas .

- Methodology : Store in airtight containers in cool, dry environments. Use non-reactive equipment (e.g., glass or polyethylene) and avoid contact with incompatible materials. Conduct reactions in fume hoods to mitigate inhalation risks, as exposure can cause respiratory irritation .

Q. How can researchers quantify this compound in mixed solutions?

- Gravimetric analysis via ignition is a standard method. The monohydrate form loses water at 100°C, and the anhydrous residue (Na₃PO₄) can be weighed. Assays require ≥97.0% purity (ignited basis) for monohydrate forms .

- Methodology : Dry the sample at 100°C, ignite to constant weight, and calculate the residual mass. Cross-validate with ion chromatography or inductively coupled plasma optical emission spectroscopy (ICP-OES) for phosphate content .

Q. Are there established chronic toxicity profiles for this compound?

- No robust chronic toxicity data exist for this compound. Limited studies show no evidence of carcinogenicity or reproductive harm in animals, but long-term effects remain untested .

- Methodology : Use alternative phosphate salts (e.g., dibasic sodium phosphate) with better-characterized safety profiles for chronic studies. Implement regular biomonitoring (e.g., renal function tests) in exposed subjects .

Advanced Research Questions

Q. How does this compound influence buffer preparation in biochemical assays?

- Its high buffering capacity (pH 11–12) makes it suitable for alkaline conditions, such as protein crystallization or enzyme activity studies. However, variability in hydrate forms (mono- vs. dodecahydrate) can alter ionic strength .

- Methodology : Pre-dry the compound to ensure consistent hydration. For pH 12 buffers, dissolve 16.4 g/L (0.1 M) in ultrapure water and filter-sterilize. Validate with pH meters calibrated against NIST-traceable standards .

Q. What experimental designs mitigate metal interference when using this compound?

- The compound reacts with aluminum, zinc, and iron, forming insoluble phosphates or releasing hydrogen gas, which can skew results in metalloenzyme studies .

- Methodology : Use inert reaction vessels (e.g., PTFE) and chelating agents (e.g., EDTA) to sequester metal ions. Pre-treat solutions with ion-exchange resins to remove trace metals .

Q. How do researchers resolve contradictory data from studies using different hydrate forms?

- Hydrate forms (anhydrous, mono-, dodecahydrate) vary in solubility and molecular weight, affecting molarity calculations. For example, the dodecahydrate (380.13 g/mol) requires ~2.3× more mass than the monohydrate (181.96 g/mol) for equimolar solutions .

- Methodology : Always report the hydrate state and verify via loss-on-ignition tests. Use thermogravimetric analysis (TGA) to confirm water content .

Q. What analytical techniques validate the purity of this compound in reagent-grade samples?

- USP standards require ≥97.0% Na₃PO₄ (ignited basis) for monohydrate forms. Impurities like sulfates or heavy metals must meet pharmacopeial limits .

- Methodology : Combine ICP-OES for elemental analysis, Karl Fischer titration for water content, and ion chromatography for anion verification .

Contradictory Data and Solutions

- Hydrate Confusion : Mislabeling between mono- and dodecahydrate forms has led to buffer preparation errors. For example, using dodecahydrate (Na₃PO₄·12H₂O) without adjusting mass can result in hypertonic solutions .

- Resolution : Standardize procurement using CAS numbers (monohydrate: 10049-21-5; dodecahydrate: 10101-89-0) and validate with TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.